molecular formula C17H21N5O B2444985 4-[(6-Methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide CAS No. 2415628-89-4

4-[(6-Methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide

Cat. No.: B2444985
CAS No.: 2415628-89-4
M. Wt: 311.389
InChI Key: WIDZNOYMWMNXQM-UHFFFAOYSA-N
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Description

4-[(6-Methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction using a suitable phenyl halide.

    Introduction of the Pyrimidine Moiety: The 6-methylpyrimidin-4-yl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(6-Methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenyl or pyrimidine derivatives.

Scientific Research Applications

4-[(6-Methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(6-Methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(6-Methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide
  • **4-[(6-Methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxylate
  • **4-[(6-Methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carbothioamide

Uniqueness

This compound is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. Its combination of a piperidine ring, phenyl group, and pyrimidine moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

4-[(6-methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-13-11-16(19-12-18-13)20-15-7-9-22(10-8-15)17(23)21-14-5-3-2-4-6-14/h2-6,11-12,15H,7-10H2,1H3,(H,21,23)(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDZNOYMWMNXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NC2CCN(CC2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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